3-benzamido-N-(4-ethoxyphenyl)benzamide
Description
3-Benzamido-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by a benzamido (-NH-C6H4-CO-) group at the 3-position of the benzamide core and an N-substituted 4-ethoxyphenyl moiety. This compound belongs to the meta-diamide class, a structural family noted for its bioactivity in agrochemical and pharmacological applications. The compound’s structural features make it a candidate for comparative studies with analogs in insecticidal, receptor-binding, and physicochemical contexts .
Properties
IUPAC Name |
3-benzamido-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-20-13-11-18(12-14-20)23-22(26)17-9-6-10-19(15-17)24-21(25)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGVINIWJFKAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(4-ethoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is considered green and efficient, providing high yields and using eco-friendly processes .
Another method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH), followed by alkylation with alkyl halides and reaction with hydrazine .
Industrial Production Methods
Industrial production of benzamides typically involves high-temperature reactions between carboxylic acids and amines. these methods may not be suitable for functionalized molecules due to the high temperatures required . The use of solid acid catalysts and ultrasonic irradiation offers a more sustainable and efficient approach for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides or benzene derivatives.
Scientific Research Applications
3-benzamido-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamides are known to inhibit serine proteases and other enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Broflanilide : Replacing the ethoxy group with a perfluoropropan-2-yl moiety (Table 1) significantly enhances insecticidal activity by improving membrane permeability and metabolic stability .
- Alkoxy Variations : Compounds with methoxy (Rip-B, ) or propoxy () groups exhibit reduced hydrophobicity compared to ethoxy analogs, impacting solubility and bioavailability .
Physical and Spectral Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | 1H/13C-NMR Shifts (Key Peaks) | Yield (%) |
|---|---|---|---|
| This compound | Not reported | Not available in evidence | - |
| Broflanilide | Not reported | Aromatic δ 7.2–8.1 (1H), δ 120–140 (13C) | - |
| Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) | 90 | Ethyl CH2: δ 2.8–3.5 (1H) | 80 |
| 3-Benzamido-2-fluoro-N-(4-(SF5)phenyl)benzamide | 165–167 | SF5 δ -78 to -85 (19F) | 98 |
Key Observations :
- Melting Points : Ethoxy-substituted benzamides (e.g., Rip-B at 90°C) generally exhibit lower melting points than fluorinated analogs (e.g., 165–167°C for SF5 derivatives), reflecting differences in crystallinity and intermolecular forces .
- Spectral Data : Ethoxy groups in this compound would likely show characteristic 1H-NMR signals near δ 1.4 (CH3) and δ 4.0 (OCH2), similar to Rip-B’s methoxy signals (δ 3.8) .
Table 3: Bioactivity Comparison
| Compound Name | Target Activity | Mechanism | Efficacy/IC50 |
|---|---|---|---|
| This compound | Not explicitly reported | Potential GABA receptor modulation (inferred) | - |
| Broflanilide | Insecticidal (Lepidoptera, Hemiptera) | Noncompetitive GABA receptor antagonism | LC50: 0.02–0.5 mg/L |
| SF5-Containing Derivatives (4a–d) | Insecticidal | Enhanced GABA receptor binding via SF5 | IC50: <1 µM |
| Benzamide Inhibitors (Pfizer patents) | P2X7 Receptor Antagonism | Inhibition of IL-1β release | EC50: 10–100 nM |
Key Observations :
- Broflanilide : Demonstrates superior insecticidal potency due to its meta-diamide structure and fluorinated substituent, which stabilizes the active conformation .
- Ethoxy vs. Methoxy : Ethoxy-substituted compounds (e.g., , compound 6) may exhibit longer half-lives in vivo compared to methoxy analogs due to reduced metabolic dealkylation .
- Pharmaceutical Potential: Ethoxyphenyl benzamides () show promise as sulfonamide-based enzyme inhibitors, though their activity is structure-dependent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
